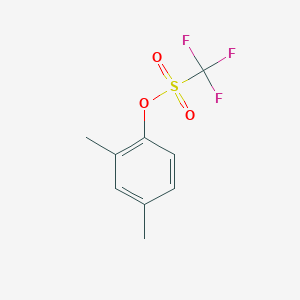

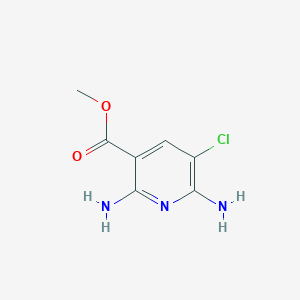

2,6-二氨基-5-氯烟酸甲酯

货号 B1354456

CAS 编号:

519147-85-4

分子量: 201.61 g/mol

InChI 键: LSFYJPAJPKSCOA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

合成与反应性

合成技术

研究详细阐述了相关化合物的合成,例如 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,这些合成路线适用于许多类似化合物。这种合成方法包括将中间体转化为氯代化合物,然后转化为所需的产物 (Grivsky 等,1980)。

反应性研究

已经探索了 2,6-二氨基-4-甲基-3-吡啶甲腈等化合物的反应性,研究表明这些化合物如何转化为各种衍生物 (Katritzky 等,1995)。

医学研究

抗肿瘤活性

一些衍生物已显示出有效的抗肿瘤活性,例如某些吡啶并[2,3-d]嘧啶,它们充当哺乳动物二氢叶酸还原酶的抑制剂,并且对特定癌具有活性 (Grivsky 等,1980)。

抗病毒特性

5-取代-2,4-二氨基嘧啶等衍生物已显示出对逆转录病毒(包括人类免疫缺陷病毒)的抑制活性,突出了它们在抗病毒疗法中的潜力 (Hocková 等,2003)。

化学分析

- 液相色谱应用:2,6-二氨基甲苯胺等化合物已用于高效液相色谱法中,用于检测生物样品中的特定物质,证明了它们在分析化学中的作用 (Unger 和 Friedman,1979)。

属性

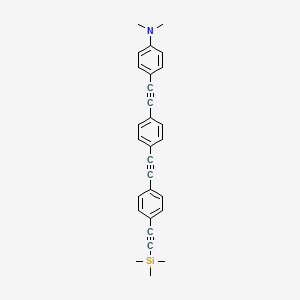

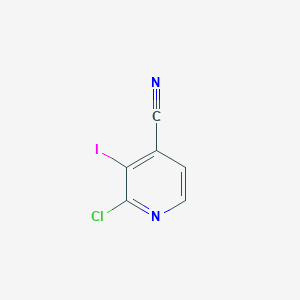

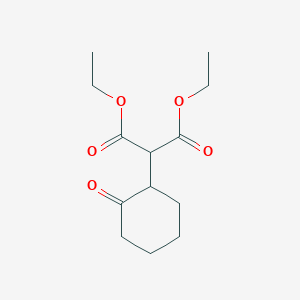

IUPAC Name |

methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYJPAJPKSCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477333 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-Diamino-5-chloronicotinate | |

CAS RN |

519147-85-4 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a colorless solution of methyl 5-chloro-2,6-bis[(2,2-dimethylpropanoyl)amino]nicotinate (Example 2, Step 2, 153.9 g, 416 mmol) in methanol (1.5 L) was added a solution of potassium tert-butoxide (185 g, 1.65 mol) in methanol (500 mL) dropwise during the period of 20 min at room temperature under nitrogen atmosphere. Dissolving potassium tert-butoxide in methanol was exothermic, so potassium tert-butoxide must be added portionwise from powder addition funnel to methanol during the period of 2 h with ice-cold water bath. After the addition was completed, the reaction solution was stirred at reflux temperature for 1 h under nitrogen atmosphere, and cooled to room temperature. The resulting suspension was evaporated and ca. 1.3 L of methanol was removed (ca. 700 mL of methanol was remained). To this mixture was added water (1.2 L) and stirred at room temperature for 1 h with water bath (internal temperature was maintained at 20° C.), then the resulting suspension was filtered through paper filter and the pale yellow solid was dried under reduced pressure at 50° C. for 12 h to give 74.3 g (368.9 mmol, 89%) of the title compound as a pale yellow crystal.

Name

methyl 5-chloro-2,6-bis[(2,2-dimethylpropanoyl)amino]nicotinate

Quantity

153.9 g

Type

reactant

Reaction Step One

Name

Yield

89%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。